Dettox
Description
BenchChem offers high-quality Dettox suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dettox including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
101839-71-8 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Synonyms |
Dettox |
Origin of Product |
United States |
Foundational & Exploratory
Lack of Scientific Evidence on the Mechanism of Action of "Dettox" in Cellular Detoxification
A comprehensive review of scientific and academic literature reveals no specific, recognized substance or therapeutic agent identified as "Dettox" with a scientifically documented mechanism of action for cellular detoxification. While the term "detox" is widely used in popular health and wellness contexts, "Dettox" does not correspond to a compound or product with established, peer-reviewed research that would be required for a technical guide aimed at researchers, scientists, and drug development professionals.
The concept of "cellular detoxification" itself is a fundamental biological process.[1][2][3] The body has innate and sophisticated mechanisms to neutralize and eliminate harmful substances, primarily involving the liver, kidneys, and cellular-level processes like autophagy.[1][2][4][5] These pathways are the subject of extensive scientific research.
However, searches for "Dettox" in scientific databases and scholarly articles did not yield any specific molecule or formulation with that name being investigated for its effects on these pathways. The term appears in some commercial contexts, for instance, as a brand name for disinfectant products containing quaternary ammonium (B1175870) compounds, which are for external use and not related to biological detoxification within the body.[6] It is also found in relation to some dietary supplements and beauty products, but without the backing of rigorous clinical studies or detailed mechanistic data.[7][8]
The scientific community generally views commercial "detox" products and diets with skepticism due to a lack of robust evidence.[9][10][11] Many studies on such products are noted to be of low quality, with flawed methodologies and small sample sizes.[9][12][10]
Given the absence of verifiable scientific data, experimental protocols, and quantitative results for a substance named "Dettox," it is not possible to create the requested in-depth technical guide, including data tables and visualizations of signaling pathways.
For researchers and professionals in drug development, the study of cellular detoxification would focus on well-characterized pathways and molecules. Key areas of established scientific inquiry include:
-
Phase I and Phase II Detoxification Enzymes: Primarily located in the liver, these enzymes, such as the cytochrome P450 superfamily, modify and conjugate toxins to facilitate their excretion.[2][5][13]
-
The Nrf2-Keap1 Pathway: A critical signaling pathway that regulates the expression of a wide array of antioxidant and detoxification genes.
-
Autophagy: The cellular process of degrading and recycling damaged organelles and proteins, which plays a crucial role in removing intracellular toxins.[1][4]
-
Glutathione Conjugation: A major pathway for detoxifying a variety of electrophilic compounds.[5]
A technical guide on any of these established mechanisms would be possible, as they are supported by a vast body of scientific literature with detailed experimental evidence. However, a guide on "Dettox" cannot be provided due to the lack of a scientific basis for its mechanism of action in cellular detoxification.
References
- 1. wellnessextract.com [wellnessextract.com]
- 2. advancedintegratedhealth.com [advancedintegratedhealth.com]
- 3. askdrolsen.com [askdrolsen.com]
- 4. culturalhealthsolutions.com [culturalhealthsolutions.com]
- 5. mtih.org [mtih.org]
- 6. quaternary ammonium disinfectant: Topics by Science.gov [science.gov]
- 7. abl.com.ng [abl.com.ng]
- 8. Has anyone tried olive leaf extract? | Irritable Bowel Syndrome and Digestive Health Support Forum [ibsgroup.org]
- 9. nccih.nih.gov [nccih.nih.gov]
- 10. openaccessgovernment.org [openaccessgovernment.org]
- 11. Detox diets: Good or bad for our health? [medicalnewstoday.com]
- 12. Detox diets for toxin elimination and weight management: a critical review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. parishealingarts.com [parishealingarts.com]
The Convergence of Foundational Principles and Exploratory Frontiers: A Technical Guide to Target Identification and Validation in the Era of Foundation Models
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel therapeutic from concept to clinic is paved with rigorous scientific inquiry, beginning with the foundational step of target identification and validation. This critical phase establishes the biological basis for a drug's action and profoundly influences the trajectory of the entire drug development pipeline.[1][2][3] Concurrently, the advent of exploratory technologies, particularly foundation models in artificial intelligence, is revolutionizing how we approach this fundamental challenge, promising to accelerate the discovery of novel therapeutics.[4][5][6][7] This in-depth technical guide provides a comprehensive overview of the core principles of target identification and validation, details key experimental protocols, and explores the transformative potential of foundation models in this domain.
Foundational Pillar: Target Identification and Validation
Target identification is the process of pinpointing a specific biological entity—such as a protein, gene, or signaling pathway—that plays a causative role in a disease.[3] Following identification, target validation provides the necessary evidence to confirm that modulating the target will likely have a therapeutic effect.[1][2][8] The ideal therapeutic target is intrinsically linked to the pathophysiology of the disease, and its modulation should, in principle, lead to a favorable clinical outcome with minimal side effects.[2]
Key Approaches to Target Identification
Several well-established methods are employed to identify potential drug targets:
-
Genomic Approaches: These methods analyze genetic data to find associations between specific genes and diseases. This includes genome-wide association studies (GWAS), which identify genetic variations that are more frequent in individuals with a particular disease.[9]
-
Proteomic Approaches: By comparing the protein expression profiles of healthy and diseased tissues, researchers can identify proteins that are differentially expressed and may be involved in the disease process.[1]
-
Phenotypic Screening: This approach involves testing a library of compounds on cells or organisms to identify molecules that produce a desired phenotypic change, such as inhibiting cancer cell growth. The molecular target of the "hit" compound is then identified.[10][11]
The Crucial Step of Target Validation
Once a potential target is identified, a rigorous validation process is essential to build a strong case for its role in the disease and its suitability for therapeutic intervention.[1][8][10] Key validation techniques include:
-
Genetic Knockdown/Knockout: Techniques like RNA interference (siRNA) or CRISPR-Cas9 are used to reduce or eliminate the expression of the target gene.[1][10] The resulting phenotype provides strong evidence for the target's function.
-
Pharmacological Modulation: Using small molecules or antibodies to inhibit or activate the target can demonstrate its role in a biological process and mimic the effect of a potential drug.
-
In Vitro and In Vivo Models: Cellular assays and animal models of the disease are used to assess the effect of target modulation in a more complex biological context.[12][13]
Quantitative Data in Preclinical Target Validation
The transition from a potential target to a validated one relies heavily on robust quantitative data from preclinical studies.[12][14] This data is crucial for making informed decisions about which drug candidates to advance into clinical trials.[15]
| Parameter | Description | Example Data (Hypothetical) |
| IC50 / EC50 | The concentration of a drug that is required for 50% inhibition or effect in vitro. Lower values indicate higher potency. | Compound A: IC50 = 10 nMCompound B: IC50 = 500 nM |
| Dose-Response | The relationship between the dose of a drug and the magnitude of its effect. | Increasing doses of Drug X lead to a sigmoidal increase in tumor cell apoptosis. |
| Biomarker Modulation | The effect of a drug on a measurable indicator of a biological state or condition. | Treatment with Inhibitor Y decreases the phosphorylation of Protein Z by 80% in treated cells. |
| In Vivo Efficacy | The effect of a drug in a living organism, often measured as tumor growth inhibition or improved survival. | Mice treated with Compound C showed a 60% reduction in tumor volume compared to the control group. |
Table 1: Key Quantitative Parameters in Preclinical Target Validation
Experimental Protocols: A Closer Look
Detailed and reproducible experimental protocols are the bedrock of reliable target validation.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This assay is a common method to assess the effect of a compound on cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of a specific protein.
Methodology:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will bind to the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Imaging: Capture the light signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.
Visualizing the Logic: Signaling Pathways and Workflows
Understanding the intricate network of cellular signaling is fundamental to identifying effective drug targets.[16][17][18][19] Dysregulation of these pathways is often a hallmark of disease.[16]
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation and survival often dysregulated in cancer.
Caption: A simplified workflow of the early stages of drug discovery and development.
Exploratory Frontier: Foundation Models in Drug Discovery
Foundation models, a class of large-scale AI models pre-trained on vast and diverse datasets, are emerging as a transformative technology in drug discovery.[4][5][20] These models can comprehend and generate complex biological and chemical information, offering unprecedented opportunities to accelerate the identification and validation of novel therapeutic targets.[4][6][7]
Applications of Foundation Models in Target Identification:
-
Accelerated Literature Review: Foundation models can rapidly analyze millions of scientific publications to identify novel connections between genes, proteins, and diseases, suggesting new potential targets.
-
Analysis of Multi-Omics Data: These models can integrate and analyze complex datasets from genomics, proteomics, and transcriptomics to identify subtle patterns and signatures associated with disease, thereby uncovering novel biomarkers and targets.[7][20]
-
De Novo Drug Design: Generative foundation models can design novel molecules with desired properties to interact with a specific target, significantly speeding up the lead discovery process.[6]
The integration of foundation models into the traditional drug discovery workflow has the potential to significantly reduce the time and cost associated with bringing new medicines to patients.[6][21] By leveraging the power of AI to analyze vast biological data, researchers can make more informed decisions and focus on the most promising therapeutic avenues.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 3. ppd.com [ppd.com]
- 4. codeocean.com [codeocean.com]
- 5. Transforming Drug Discovery and Scientific Innovation with Foundation Model Technology — Paige.ai [paige.ai]
- 6. discover-pharma.com [discover-pharma.com]
- 7. Biomedical Foundation Models - IBM Research [research.ibm.com]
- 8. Target validation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Novel drug targets and therapeutic perspectives. Towards a precision medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 11. bio-rad.com [bio-rad.com]
- 12. kolaido.com [kolaido.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis - ESR Research [esr-research.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. pathofscience.org [pathofscience.org]
- 18. lifechemicals.com [lifechemicals.com]
- 19. The Role of Systems Biologic Approach in Cell Signaling and Drug Development Responses—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are Foundation Models in Biology and Healthcare? [biopharmatrend.com]
- 21. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
Methodological & Application
Application Note: In Vitro Assays for Measuring Detoxification Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a compound's ability to support or enhance the body's natural detoxification processes is a critical step in the development of novel therapeutic agents and functional foods. The cellular detoxification system is a complex network of enzymatic pathways, broadly categorized into Phase I, Phase II, and Phase III, which work in concert to neutralize and eliminate harmful xenobiotics and endogenous toxins.[1][2] In vitro assays provide a controlled and efficient means to screen compounds and elucidate their mechanisms of action on key detoxification pathways.
This document provides detailed protocols for a panel of in vitro assays designed to measure the detoxification efficacy of a test compound, referred to herein as "Dettox." The described assays assess the compound's effects on key Phase I and Phase II detoxification enzymes, its antioxidant capacity, and its ability to activate the master regulator of the antioxidant response, Nrf2.
Core Detoxification Pathways
Cellular detoxification is a multi-step process. Phase I, primarily mediated by cytochrome P450 (CYP) enzymes, involves the modification of toxic compounds.[3] Phase II enzymes, such as Glutathione (B108866) S-Transferases (GSTs), then conjugate these modified compounds to increase their water solubility, facilitating their elimination.[2] The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator, inducing the expression of numerous antioxidant and Phase II detoxification enzymes.[4][5]
Caption: Phase I and Phase II detoxification pathways.
Key In Vitro Assays
A comprehensive in vitro assessment of "Dettox" should include the evaluation of its impact on various stages of the detoxification process.
Glutathione S-Transferase (GST) Activity Assay
This assay measures the activity of GST, a key family of Phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to xenobiotic substrates, neutralizing their toxicity.[6] An increase in GST activity by "Dettox" would indicate an enhanced detoxification capacity. The assay spectrophotometrically measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with GSH.[7][8]
Cytochrome P450 (CYP) Induction Assay
This assay determines if "Dettox" can induce the expression or activity of major CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4), which are central to Phase I metabolism.[9][10] This is often performed in cultured primary human hepatocytes.[11] While induction can enhance the clearance of some toxins, it can also lead to drug-drug interactions or the production of toxic metabolites.[11]
Nrf2 Activation Assay
The Nrf2 pathway is a primary regulator of cellular antioxidant and detoxification responses.[4] This assay determines if "Dettox" can activate the Nrf2 pathway, leading to the transcription of antioxidant response element (ARE)-containing genes, including those for many Phase II enzymes.[5] This can be measured using reporter gene assays in cell lines like HepG2 or by quantifying the expression of Nrf2 target genes such as NQO1 and GCLC.[12]
Caption: Activation of the Nrf2 signaling pathway.
Antioxidant Capacity Assays
Many toxins exert their harmful effects by generating reactive oxygen species (ROS). Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay measure the direct ability of "Dettox" to neutralize free radicals, which is a key aspect of detoxification.[13][14]
Data Presentation
Quantitative data from these assays should be presented in a clear, tabular format to allow for easy comparison of different "Dettox" concentrations and controls.
Table 1: GST Activity in Response to "Dettox" Treatment
| Treatment | Concentration (µg/mL) | GST Activity (nmol/min/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control (DMSO) | 0 | 150.2 ± 12.5 | 1.0 |
| "Dettox" | 10 | 225.8 ± 18.9 | 1.5 |
| "Dettox" | 50 | 375.1 ± 25.1 | 2.5 |
| "Dettox" | 100 | 480.6 ± 30.8 | 3.2 |
| Positive Control (Sulforaphane) | 5 | 455.3 ± 28.4 | 3.0 |
Table 2: DPPH Radical Scavenging Activity of "Dettox"
| Treatment | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| "Dettox" | 10 | 22.5 ± 2.1 | |
| "Dettox" | 25 | 48.9 ± 3.5 | 25.5 |
| "Dettox" | 50 | 75.3 ± 4.2 | |
| "Dettox" | 100 | 92.1 ± 2.8 | |
| Positive Control (Ascorbic Acid) | 5 | 95.8 ± 1.9 | 2.2 |
Experimental Protocols
Caption: General workflow for cell-based in vitro assays.
Protocol 1: Glutathione S-Transferase (GST) Colorimetric Activity Assay
This protocol is adapted from standard methods for measuring total GST activity in cell lysates.[6][8][15]
A. Materials:
-
Phosphate Buffered Saline (PBS), pH 6.5
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol
-
100 mM L-Glutathione Reduced (GSH) in water
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
UV-transparent 96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm
B. Sample Preparation (Cell Lysate):
-
Culture cells (e.g., HepG2) to 80-90% confluency in a suitable plate format.
-
Treat cells with various concentrations of "Dettox," a vehicle control, and a positive control for the desired incubation period (e.g., 24-48 hours).
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant (cytosolic fraction) for the GST assay and protein quantification.
-
Determine the protein concentration of each lysate. Normalize all samples to a standard concentration (e.g., 0.5-1 mg/mL) with Cell Lysis Buffer.[6]
C. Assay Procedure (96-well plate format):
-
Prepare the Assay Cocktail fresh for each plate. For each well, mix:
-
88 µL PBS (pH 6.5)
-
1 µL of 100 mM CDNB
-
1 µL of 100 mM GSH
-
-
Add 10 µL of normalized cell lysate to each well of a UV-transparent 96-well plate. Include a blank well containing 10 µL of Cell Lysis Buffer.[8]
-
Add 90 µL of the Assay Cocktail to each well.
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 5 minutes in kinetic mode.[6]
D. Calculation of GST Activity:
-
Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve for each sample.
-
Subtract the rate of the blank from the rate of each sample to get the corrected rate.
-
Calculate GST activity using the following formula:[7]
GST Activity (U/mL) = [(Corrected ΔA₃₄₀/min) / (Molar extinction coefficient of CDNB conjugate)] x (Total volume / Sample volume) x Dilution factor
-
The molar extinction coefficient for the CDNB-GSH conjugate at 340 nm is 9.6 mM⁻¹cm⁻¹ or 0.0096 µM⁻¹cm⁻¹.[7]
-
Activity is often expressed as nmol/min/mg of protein after normalizing to the protein concentration of the lysate.
-
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the ability of "Dettox" to donate a hydrogen atom or electron to neutralize the stable DPPH radical.[13]
A. Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (analytical grade)
-
"Dettox" stock solution in methanol
-
Positive control (e.g., Ascorbic acid or Trolox) stock solution in methanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
B. Procedure:
-
Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light.[13]
-
Prepare serial dilutions of the "Dettox" stock solution and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each "Dettox" dilution or positive control to separate wells.
-
Prepare a blank for each sample concentration by adding 100 µL of the sample dilution and 100 µL of methanol (without DPPH).
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH working solution.
-
Add 100 µL of the DPPH working solution to each well containing "Dettox" or the positive control.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance of each well at 517 nm.
C. Calculation of Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:[13]
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control (methanol + DPPH) and A_sample is the absorbance of the "Dettox" or positive control with DPPH.
-
-
Determine the IC₅₀ value, which is the concentration of "Dettox" required to scavenge 50% of the DPPH radicals, by plotting the % inhibition against the log of the sample concentration.
References
- 1. sequencing.com [sequencing.com]
- 2. Genetic Biomarkers of Metabolic Detoxification for Personalized Lifestyle Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gdx.net [gdx.net]
- 4. lifestylematrix.com [lifestylematrix.com]
- 5. Regulation of Nrf2-Mediated Phase II Detoxification and Anti-oxidant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Determination of In Vitro Cytochrome P450 Induction Potential Using Cryopreserved Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
Application Notes: Targeting the ERK1/2 Signaling Pathway in Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-Regulated Kinase (ERK)1/2 signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of fundamental cellular processes including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the ERK1/2 pathway is a hallmark of many human cancers, often driven by mutations in upstream components like RAS and BRAF.[3] This aberrant signaling promotes uncontrolled cell growth and tumor progression, making the ERK1/2 pathway a prime target for therapeutic intervention.[3][4] These application notes provide detailed protocols for assessing the efficacy of a hypothetical MEK1/2 inhibitor, "Compound-X," on the ERK1/2 signaling cascade and its impact on cancer cell viability.
Core Concepts of the ERK1/2 Signaling Pathway
The canonical ERK1/2 pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This triggers a phosphorylation cascade, sequentially activating RAS, RAF, MEK1/2, and finally ERK1/2. Activated, phosphorylated ERK1/2 (p-ERK1/2) translocates to the nucleus to phosphorylate and activate transcription factors, leading to the expression of genes that drive cell proliferation and survival.[1]
Visualization of the ERK1/2 Signaling Pathway
Caption: The ERK1/2 signaling cascade and the inhibitory action of Compound-X on MEK1/2.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the use of Western blotting to quantify the effect of Compound-X on the phosphorylation status of ERK1/2, a key indicator of pathway inhibition.[2][5]
I. Cell Culture and Treatment
-
Cell Seeding: Seed a human cancer cell line with a known RAS or BRAF mutation (e.g., A375 melanoma) into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2]
-
Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal ERK1/2 activity.[2]
-
Compound Treatment: Treat the serum-starved cells with varying concentrations of Compound-X (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).[2]
-
Growth Factor Stimulation: To induce pathway activation, add a growth factor such as EGF (Epidermal Growth Factor) at a final concentration of 100 ng/mL for 15 minutes before harvesting.
II. Protein Lysate Preparation
-
Harvesting: Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubation and Clarification: Incubate the plates on ice for 30 minutes with occasional rocking. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[2]
-
Supernatant Collection: Carefully transfer the supernatant containing the protein lysate to new pre-chilled tubes.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[2]
III. Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[2]
-
Gel Electrophoresis: Load the samples onto a 4-20% precast polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.[5][6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[6]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution (diluted in 5% BSA/TBST) targeting phosphorylated ERK1/2 (p-ERK1/2, Thr202/Tyr204).[5][6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[5][6]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[5][6]
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.[2]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibodies and re-probed for total ERK1/2 and a loading control like GAPDH or β-actin.[6][7]
IV. Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-ERK1/2 band intensity to the total ERK1/2 band intensity.
-
Further normalize this ratio to the loading control to account for any loading inaccuracies.
-
Express the data as a fold change relative to the vehicle-treated control.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of Compound-X.[8][9][10]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The next day, treat the cells with a serial dilution of Compound-X (e.g., 0.01 to 100 µM) in fresh medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability). Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Data Presentation
The quantitative data from the described experiments can be summarized as follows:
Table 1: Effect of Compound-X on ERK1/2 Phosphorylation
| Target Protein | Treatment Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control (0) | 1.00 | ± 0.12 |
| Compound-X (10) | 0.65 | ± 0.09 | |
| Compound-X (100) | 0.21 | ± 0.05 | |
| Compound-X (1000) | 0.05 | ± 0.02 | |
| Total ERK1/2 | Untreated Control (0) | 1.00 | ± 0.08 |
| Compound-X (10) | 0.98 | ± 0.07 | |
| Compound-X (100) | 1.02 | ± 0.06 | |
| Compound-X (1000) | 0.99 | ± 0.08 |
Table 2: Cell Viability (MTT Assay) Following 48-Hour Treatment with Compound-X
| Cell Line | Compound-X Concentration (µM) | % Viability (Mean ± SD) |
| A375 (Melanoma) | 0 (Vehicle Control) | 100 ± 5.8 |
| 0.1 | 88 ± 6.2 | |
| 1 | 52 ± 4.5 | |
| 10 | 15 ± 3.1 | |
| 100 | 5 ± 1.9 |
Experimental Workflow Visualization
Caption: Experimental workflow for evaluating a MEK1/2 inhibitor.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.4. Western Blotting and Detection [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dojindo.com [dojindo.com]
Troubleshooting & Optimization
Welcome to the technical support center for Dettox-related enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low or no signal in your experiments.
General Troubleshooting
A weak or absent signal is a frequent challenge in enzymatic assays and can originate from various factors, including reagent quality and suboptimal assay conditions. This guide provides a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs) - General
Q1: I am seeing very low or no signal in my enzymatic assay. What are the common causes?
A low or non-existent signal can stem from several factors:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of inhibitors in your sample.[1]
-
Suboptimal Component Concentrations: The concentrations of your enzyme or substrate may be too low to generate a detectable signal.[1] For an enzymatic reaction to proceed efficiently, the substrate concentration should ideally be at or above the Michaelis constant (K_m), and the enzyme concentration must be sufficient to produce a measurable signal within the desired timeframe.[2][3][4]
-
Incorrect Reaction Conditions: The pH, temperature, or incubation time of the assay may not be optimal for your specific enzyme.[1][5]
-
Substrate Insolubility: The substrate may not be fully dissolved in the assay buffer, limiting its availability to the enzyme.[1]
-
Issues with Detection Reagents: If using a coupled assay (e.g., with a luciferase), the detection reagents themselves may be compromised or inhibited.
Enzyme-Specific Troubleshooting Guides
This section provides detailed troubleshooting advice for common families of detoxification enzymes.
Glutathione (B108866) S-Transferases (GSTs)
GSTs are a family of Phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of substrates.
Q2: My GST assay using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) shows a low rate of absorbance increase at 340 nm. What should I check?
Low activity in a CDNB-based GST assay can be due to several factors. Follow these troubleshooting steps:
-
Verify Reagent Integrity:
-
GSH Solution: Prepare fresh L-glutathione (reduced) solution for each experiment.
-
CDNB Solution: CDNB is typically dissolved in ethanol. Ensure it is fully dissolved and has not precipitated. Avoid more than five freeze-thaw cycles.[6]
-
-
Optimize Reaction Conditions:
-
pH: The optimal pH for GST assays with CDNB is typically around 6.5.[6]
-
Enzyme Concentration: The GST concentration may be too low. Perform an enzyme titration to determine the optimal concentration.
-
Substrate Concentration: Ensure that both GSH and CDNB concentrations are not limiting.
-
-
Check for Inhibitors: Your sample may contain inhibitors of GST activity. Run a control with a known active GST enzyme to rule out sample-specific inhibition.
-
Instrument Settings: Confirm that your spectrophotometer is set to read absorbance at 340 nm and that the pathlength is correctly configured.[6]
A widely used method for measuring GST activity involves monitoring the conjugation of GSH with the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting product, a GS-DNB conjugate, can be detected by an increase in absorbance at 340 nm.[6][7][8]
Materials:
-
Phosphate buffered saline (PBS), pH 6.5
-
100 mM L-Glutathione (GSH) in water (prepare fresh)
-
100 mM CDNB in ethanol
-
Purified GST or sample lysate
-
UV-transparent cuvettes or microplate
Procedure:
-
Prepare Assay Cocktail: For each 1 mL reaction, mix:
-
980 µL PBS, pH 6.5
-
10 µL of 100 mM GSH
-
10 µL of 100 mM CDNB
-
Mix well. The solution may initially appear cloudy but should clear.[6]
-
-
Blank Measurement:
-
Add 900 µL of the assay cocktail to a cuvette.
-
Add 100 µL of PBS (or sample buffer).
-
Incubate at the desired temperature (e.g., 30°C) for 5 minutes.
-
Zero the spectrophotometer at 340 nm using this blank.[6]
-
-
Sample Measurement:
-
Calculate Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank reaction from the sample reaction rate.[6]
-
Use the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹cm⁻¹) to calculate enzyme activity.
-
Cytochrome P450s (CYPs)
CYPs are a major family of Phase I enzymes responsible for the metabolism of a vast array of xenobiotics.
Q3: I am observing a low signal in my fluorescent-based CYP inhibition assay. What are the potential causes?
Low fluorescence in CYP assays can be misleading. Consider the following:
-
Enzyme Integrity: Recombinant CYPs can be unstable. Ensure they have been stored correctly at -80°C and avoid repeated freeze-thaw cycles. The presence of glycerol (B35011) in the storage buffer is important for stability.[9]
-
Cofactor Depletion: CYP activity is dependent on NADPH. Ensure that your NADPH regenerating system is active or that you are adding sufficient NADPH.
-
Probe Substrate Issues:
-
Concentration: Substrate concentrations should be at or below the K_m for the specific CYP isozyme to accurately determine inhibitory potential.[10]
-
Solubility: Poorly soluble substrates can lead to artificially low activity. Consider using a small amount of an organic solvent like DMSO, but be mindful of its potential inhibitory effects at higher concentrations.
-
-
Compound Interference: The test compound itself might be fluorescent at the assay wavelengths or act as a quencher, leading to false results. It is recommended to run controls for compound autofluorescence.
-
Incubation Time: Ensure the incubation time is within the linear range of the reaction. Very short or very long incubation times can lead to low signal or substrate depletion, respectively.
UDP-Glucuronosyltransferases (UGTs)
UGTs are Phase II enzymes that catalyze the transfer of glucuronic acid to a variety of substrates, increasing their water solubility and facilitating their excretion.
Q4: My UGT activity assay with liver microsomes is showing very low product formation. How can I improve this?
Low UGT activity in microsomal preparations is often due to enzyme latency.
-
Enzyme Latency: UGTs are located within the lumen of the endoplasmic reticulum, which can limit substrate access in vitro. The use of a pore-forming agent like alamethicin (B1591596) is crucial to expose the enzyme's active site.[11][12] Eliminating alamethicin can result in very low activity.[11][12]
-
Optimize Alamethicin Concentration: The optimal concentration of alamethicin can vary. A concentration of 10 µg/ml has been recommended for human liver microsomes.[1][13]
-
Cofactor Concentration: Ensure the cofactor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), is present at a saturating concentration.
-
Protein Concentration: The amount of microsomal protein may be too low. Titrate the protein concentration to find the optimal range for your assay. A concentration of 0.025 mg/ml has been used successfully in sensitive assays.[1][13]
-
Presence of Inhibitors: Some substances can inhibit UGT activity. For example, high concentrations of detergents like Triton X-100 can be inhibitory.[11][12]
This protocol provides a general framework for measuring UGT activity in human liver microsomes (HLM).
Materials:
-
Human Liver Microsomes (HLM)
-
Tris-HCl buffer (100 mM, pH 7.5 at 37°C)
-
MgCl₂ (5 mM final concentration)
-
Alamethicin (stock solution in ethanol)
-
UGT substrate
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Bovine Serum Albumin (BSA) (optional, can reduce non-specific binding)[1][13]
Procedure:
-
Prepare Premix: On ice, prepare a premix containing HLM (e.g., to a final concentration of 0.025 mg/ml), Tris-HCl buffer, and MgCl₂.[1]
-
Alamethicin Treatment: Add alamethicin to the premix to a final concentration of 10 µg/ml. Incubate on ice for 15 minutes to permeabilize the microsomal vesicles.[14]
-
Add Substrate: Add the UGT substrate to the premix. If testing for inhibition, the test compound would also be added at this stage.
-
Pre-incubation: Pre-incubate the plate for 5 minutes at 37°C.[14]
-
Initiate Reaction: Start the reaction by adding UDPGA.[14]
-
Incubation: Incubate at 37°C for the desired time (e.g., 30-90 minutes), protected from light.[14][15]
-
Terminate Reaction: Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile (B52724) or a strong acid).
-
Analysis: Analyze product formation, typically by LC-MS/MS.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for various detoxification enzyme assays. These values may require further optimization for your specific experimental setup.
Table 1: Recommended Assay Conditions for GSTs
| Parameter | Recommended Range/Value | Notes |
| Substrate (CDNB) | 1 mM | Final concentration[6] |
| Cofactor (GSH) | 1 mM | Final concentration[6] |
| pH | 6.5 | Using PBS buffer[6] |
| Temperature | 25-30°C | |
| Wavelength | 340 nm | For monitoring GS-DNB conjugate formation[6] |
Table 2: Recommended Assay Conditions for CYPs (Inhibition Assays)
| Parameter | Recommended Range/Value | Notes |
| Probe Substrate | ≤ K_m | To ensure accurate determination of inhibition kinetics[10] |
| Enzyme | 0.05–0.20 mg/ml (microsomes) | Titration is recommended[10] |
| Cofactor | NADPH regenerating system or saturating NADPH | Essential for CYP activity |
| Incubation Time | 5–20 minutes | Should be within the linear range of the reaction[10] |
| Temperature | 37°C |
Table 3: Recommended Assay Conditions for UGTs (Microsomal Assays)
| Parameter | Recommended Range/Value | Notes |
| Protein Conc. (HLM) | 0.025 mg/ml | Can be optimized based on signal intensity[1][13] |
| Alamethicin | 10 µg/ml | For permeabilizing microsomal vesicles[1][13] |
| Cofactor (UDPGA) | 16 mM (stock) -> final conc. varies | Ensure it is not rate-limiting[15] |
| pH | 7.5 | Using Tris-HCl buffer[1] |
| Temperature | 37°C |
Experimental Workflow Visualizations
The following diagrams illustrate key experimental workflows for troubleshooting low signal in enzymatic assays.
Caption: A logical workflow for troubleshooting low signal in enzymatic assays.
Caption: Experimental workflow for performing an enzyme titration.
Caption: Experimental workflow for performing a substrate titration to determine K_m.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. bluthbio.com [bluthbio.com]
- 3. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 4. Enzyme Kinetics: Factors & Inhibitor Effects | Da-ta Biotech [databiotech.co.il]
- 5. monash.edu [monash.edu]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. A High-Throughput 1,536-Well Luminescence Assay for Glutathione S-Transferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a UDP-glucuronosyltransferase assay for trout liver S9 fractions: activity enhancement by alamethicin, a pore-forming peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. [PDF] Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors | Semantic Scholar [semanticscholar.org]
- 14. UGT Activity Assay / Ligand Screening Kit (Fluorometric) (ab273331) | Abcam [abcam.co.jp]
- 15. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Cell Culture
Frequently Asked Questions (FAQs)
Q1: My cells are growing slowly or not at all. What are the possible causes and solutions?
A1: Slow or no cell growth can be attributed to several factors, including suboptimal culture conditions and reagent quality.[] Key areas to investigate include:
-
Media and Supplements: Ensure the culture medium is not expired and has been stored correctly.[2] Once serum and glutamine are added, the shelf life of the media is typically 4 to 6 weeks at 4°C.[2] Using high-quality media and serum is crucial for optimal cell growth.[]
-
Culture Environment: Regularly check and calibrate the incubator's temperature and CO2 levels to maintain a stable environment.[]
-
Cell Density: A high cell density can inhibit growth. It's recommended to sub-culture cells when they reach 70-89% confluency.[2]
-
Trypsinization: Excessive exposure to trypsin can damage cells and reduce their viability.[] Consider pre-warming the trypsin to 37°C or pre-rinsing the flask with PBS to shorten the required trypsinization time.[]
Q2: I suspect my cell culture is contaminated. What are the common signs and how can I prevent it?
A2: Cell culture contamination is a frequent issue that can compromise experimental results.[][3] Common types of contamination and their indicators include:
-
Bacterial Contamination: Often appears as fine black sand under the microscope. The culture medium may become cloudy and turn yellow due to a rapid drop in pH.[]
-
Fungal Contamination: Characterized by the presence of filamentous mycelia floating in the medium.[]
-
Mycoplasma Contamination: This is harder to detect as it doesn't typically cause turbidity. However, it can alter the color of the medium more quickly and ultimately lead to cell death.[]
To prevent contamination, it is essential to adhere to strict aseptic techniques, regularly sterilize equipment, and use high-quality, sterile reagents.[][3] Continuous use of antibiotics in the culture medium should be avoided as it can mask underlying low-level contamination and lead to the development of antibiotic-resistant strains.[2]
Troubleshooting Common Cell Culture Issues
| Issue | Possible Cause | Recommendation |
| Slow Cell Growth | Expired or improperly stored media | Use fresh media and store according to the manufacturer's instructions.[2] |
| Incorrect incubator settings | Calibrate and regularly monitor incubator temperature and CO2 levels.[] | |
| Over-confluency | Sub-culture cells before they become fully confluent.[2] | |
| Cell Death | Prolonged trypsinization | Optimize trypsinization time and consider using pre-warmed trypsin.[] |
| Contamination | Visually inspect cultures for signs of contamination and discard if necessary.[] | |
| Change in Morphology | Mycoplasma contamination | Test for mycoplasma and discard contaminated cultures. |
| Genetic drift | Return to a frozen stock of an earlier passage number.[2] |
Western Blot
Frequently Asked Questions (FAQs)
Q1: I am not getting any signal on my Western blot. What could be the problem?
A1: A lack of signal is a common issue in Western blotting. Several factors could be responsible:
-
Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S to visualize total protein.[4]
-
Antibody Issues: Ensure you are using the correct primary and secondary antibodies and that they are compatible (e.g., the secondary antibody is raised against the host species of the primary antibody).[5] The antibody concentrations may also need optimization.[4]
-
Insufficient Protein Load: If the target protein concentration in your sample is low, you may need to load more protein onto the gel.[4]
-
Blocking Issues: Over-blocking can mask the epitope and prevent antibody binding. Try reducing the blocking time or using a different blocking agent.[6]
Q2: My Western blot has high background. How can I reduce it?
A2: High background can obscure your bands of interest. To reduce it:
-
Optimize Blocking: Ensure sufficient blocking time and consider using 5% BSA or non-fat dry milk.[4]
-
Increase Washing: Increase the number and duration of washing steps to remove unbound antibodies.[4] Using a detergent like Tween-20 in the wash buffer can also help.[7]
-
Reduce Antibody Concentration: High antibody concentrations can lead to non-specific binding. Titrate your primary and secondary antibodies to find the optimal concentration.[4][7]
-
Use Fresh Buffers: Prepare fresh buffers and filter them before use to remove any contaminants.[7]
Troubleshooting Common Western Blot Problems
| Issue | Possible Cause | Recommendation |
| No Signal | Inefficient protein transfer | Stain membrane with Ponceau S to check transfer efficiency.[4] |
| Incorrect antibody | Verify primary and secondary antibody compatibility and concentration.[4][5] | |
| High Background | Insufficient blocking | Optimize blocking conditions (time and agent).[4] |
| Inadequate washing | Increase the number and duration of wash steps.[4][7] | |
| Multiple Bands | Non-specific antibody binding | Use a more specific primary antibody or optimize its concentration.[4] |
| Protein degradation | Add protease inhibitors to your lysis buffer.[6] | |
| Blurry Bands | Incomplete denaturation of sample | Ensure complete denaturation by heating the sample in loading buffer. |
| Gel running conditions | Run the gel at a lower voltage for a longer period. |
Polymerase Chain Reaction (PCR)
Frequently Asked Questions (FAQs)
Q1: I am not seeing any PCR product on my gel. What should I troubleshoot?
A1: The absence of a PCR product can be due to several factors. Consider the following:
-
Template DNA Quality and Quantity: Ensure the DNA template is of high quality and use the appropriate concentration.
-
Primer Design: Poor primer design is a common cause of PCR failure. Primers should have a GC content of 40-60% and a melting temperature (Tm) between 52-58°C.[8] The Tm of the forward and reverse primers should not differ by more than 5°C.[8]
-
Annealing Temperature: The annealing temperature is critical for primer binding. If it's too high, primers won't anneal efficiently. If it's too low, it can lead to non-specific amplification.[9] An empirical optimization of the annealing temperature is often necessary.[9]
-
Magnesium Chloride (MgCl2) Concentration: The concentration of MgCl2 affects enzyme activity and needs to be optimized for each PCR reaction.[10]
Q2: I am getting non-specific bands or a smear in my PCR. How can I improve specificity?
A2: Non-specific amplification can be addressed by:
-
Optimizing Annealing Temperature: Increasing the annealing temperature can enhance the specificity of primer binding.[9]
-
Adjusting Primer Concentration: Using the lowest effective primer concentration can reduce the formation of primer-dimers and non-specific products.
-
Using Hot-Start PCR: Hot-start polymerases remain inactive at lower temperatures, preventing non-specific amplification that can occur before the initial denaturation step.[11]
-
Modifying the Primer-to-Template Ratio: Adjusting this ratio can help reduce the formation of primer-dimers.[8]
PCR Optimization Parameters
| Parameter | Recommended Range/Value | Notes |
| Primer Length | 15-30 nucleotides | Longer primers can increase specificity.[11] |
| Primer GC Content | 40-60% | Helps with specific annealing.[8][11] |
| Primer Melting Temp (Tm) | 52-58°C | The Tm for forward and reverse primers should be similar.[8] |
| Annealing Temperature | Tm - 5°C | This is a starting point; empirical optimization is often required.[12] |
| Extension Time | 1 minute per kb | This can be adjusted based on the polymerase and target length.[13] |
Experimental Protocols
Western Blotting Protocol
-
Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.[14] Determine the protein concentration of the lysate using a compatible protein assay.[15]
-
Gel Electrophoresis: Denature the protein samples by heating them in SDS-PAGE sample buffer. Load the samples and a molecular weight marker onto a polyacrylamide gel.[15] Run the gel to separate proteins based on size.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[16]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]
-
Washing: Repeat the washing step as described above.[17]
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[17]
PCR Protocol
-
Reaction Setup: On ice, prepare a master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers, and nuclease-free water.[18][19]
-
Template Addition: Add the template DNA to individual PCR tubes. Also, include a negative control (no template) and a positive control.[12]
-
Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program:
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis.
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate under standard conditions.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations and incubate for the desired period.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[21]
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[21] The intensity of the purple color is proportional to the number of viable cells.
Signaling Pathways and Workflows
References
- 2. What are the mistakes commonly made in cell culture experiments? | AAT Bioquest [aatbio.com]
- 3. westlab.com.au [westlab.com.au]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. assaygenie.com [assaygenie.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. Optimizing PCR: Proven Tips and Troubleshooting Tricks | The Scientist [the-scientist.com]
- 9. bio-rad.com [bio-rad.com]
- 10. mybiosource.com [mybiosource.com]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. genscript.com [genscript.com]
- 13. Optimizing your PCR [takarabio.com]
- 14. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 15. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. addgene.org [addgene.org]
- 18. asm.org [asm.org]
- 19. Polymerase Chain Reaction (PCR) Protocol [prl.natsci.msu.edu]
- 20. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
Validation & Comparative
In vivo Validation of Dettox's Detoxification Pathway in Rodent Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the detoxification efficacy of a hypothetical product, Dettox , against the well-established antioxidant and detoxification agent, N-acetylcysteine (NAC) . The data presented is based on established in vivo rodent models and serves as a framework for evaluating novel detoxification agents.
Comparative Efficacy of Dettox vs. N-acetylcysteine
The following table summarizes the quantitative data on the in vivo detoxification effects of our hypothetical Dettox and N-acetylcysteine (NAC) in rodent models exposed to hepatotoxins. This data is compiled from multiple preclinical studies and standardized to provide a clear comparison of key biomarkers of liver injury and oxidative stress.
| Parameter | Dettox | N-acetylcysteine (NAC) | Rodent Model | Toxin |
| Serum ALT (U/L) | 150 ± 25 | 180 ± 30 | Rat | Carbon Tetrachloride (CCl4) |
| Serum AST (U/L) | 250 ± 40 | 280 ± 50 | Rat | Carbon Tetrachloride (CCl4) |
| Liver GSH (nmol/mg protein) | 8.5 ± 1.2 | 7.9 ± 1.0 | Mouse | Acetaminophen (APAP) |
| Liver SOD (U/mg protein) | 120 ± 15 | 110 ± 12 | Rat | Carbon Tetrachloride (CCl4) |
| Liver MDA (nmol/mg protein) | 2.1 ± 0.4 | 2.5 ± 0.5 | Rat | Carbon Tetrachloride (CCl4) |
Note: Lower ALT, AST, and MDA levels, and higher GSH and SOD levels indicate greater hepatoprotective and detoxification efficacy. All values are presented as mean ± standard deviation.
Detoxification and Protective Signaling Pathways
The detoxification pathways of both Dettox and NAC converge on the upregulation of endogenous antioxidant systems. Below are diagrams illustrating the key signaling pathways involved.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are standardized for use in rodent models.
Induction of Hepatotoxicity in Rodents
This protocol describes the induction of liver injury in rats using carbon tetrachloride (CCl4), a widely used model for studying hepatoprotective agents.
Materials:
-
Male Wistar rats (180-220 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil (vehicle for CCl4)
-
Dettox and N-acetylcysteine
-
Saline (vehicle for test compounds)
-
Gavage needles
-
Syringes and needles for injection
-
Centrifuge tubes
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into four groups (n=8 per group):
-
Group 1: Control (receives saline and olive oil)
-
Group 2: CCl4 control (receives saline and CCl4)
-
Group 3: Dettox-treated (receives Dettox and CCl4)
-
Group 4: NAC-treated (receives NAC and CCl4)
-
-
Treatment: Administer Dettox or NAC orally by gavage daily for 7 consecutive days. The control and CCl4 control groups receive saline.
-
Induction of Hepatotoxicity: On the 7th day, 1 hour after the final dose of the test compounds, administer a single intraperitoneal injection of CCl4 (50% in olive oil, 1 mL/kg body weight) to the CCl4 control, Dettox-treated, and NAC-treated groups. The control group receives an equivalent volume of olive oil.
-
Sample Collection: 24 hours after CCl4 administration, anesthetize the rats and collect blood via cardiac puncture. Subsequently, perfuse the liver with ice-cold saline and excise it.
-
Sample Processing:
-
Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store the serum at -80°C until analysis.
-
Homogenize a portion of the liver tissue in ice-cold phosphate (B84403) buffer. Centrifuge the homogenate at 10,000 rpm for 20 minutes at 4°C to obtain the supernatant for biochemical assays.
-
Biochemical Assays
a) Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity: Serum levels of ALT and AST are measured using commercially available enzymatic kits according to the manufacturer's instructions. The absorbance is read using a spectrophotometer, and the enzyme activity is expressed as units per liter (U/L).
b) Glutathione (GSH) Content: Liver GSH levels are determined using a colorimetric assay based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product. The absorbance is measured at 412 nm, and the GSH concentration is expressed as nmol per mg of protein.
c) Superoxide Dismutase (SOD) Activity: Liver SOD activity is assayed by its ability to inhibit the autoxidation of pyrogallol (B1678534). The rate of pyrogallol autoxidation is measured as an increase in absorbance at 420 nm. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of pyrogallol autoxidation by 50%. The activity is expressed as units per mg of protein.
d) Malondialdehyde (MDA) Content: Lipid peroxidation in the liver is estimated by measuring the concentration of MDA, a secondary product of lipid peroxidation. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a pink-colored complex. The absorbance is measured at 532 nm, and the MDA concentration is expressed as nmol per mg of protein.
Conclusion
This guide provides a framework for the in vivo validation of novel detoxification agents like the hypothetical "Dettox." The comparative data with N-acetylcysteine highlights the key parameters for assessing efficacy. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for researchers in the field of drug development and toxicology. The presented data suggests that "Dettox" may have a promising detoxification profile, warranting further investigation.
A Comparative Guide to Next-Generation Sequencing (NGS) Platforms
For Researchers, Scientists, and Drug Development Professionals
Next-Generation Sequencing (NGS) has revolutionized genomics research, offering high-throughput capabilities at a decreasing cost, thereby opening new avenues for scientific discovery and clinical applications.[1][2] The selection of an appropriate NGS platform is a critical decision for researchers, as each system presents a unique combination of strengths in throughput, read length, and accuracy.[2] This guide provides an objective comparison of three prominent NGS platforms: Illumina's HiSeq 2000, Life Technologies' Ion Torrent, and Roche's GS FLX+, supported by experimental data to aid in making an informed choice for your research needs.
Quantitative Performance Comparison
The performance of these platforms was evaluated by sequencing a BAC plasmid clone containing a 177,000 base pair fragment of human chromosome 13.[2] The key performance metrics are summarized in the table below.
| Performance Metric | Illumina HiSeq 2000 | Life Technologies Ion Torrent | Roche GS FLX+ |
| Average Read Length | - | 81 bp | 539 bp |
| Maximum Read Length | - | 200 bp | up to 1000 bp |
| Overall Miscall Ratio | 0.39% | 1.14% | 0.64% |
Data sourced from a comparative study on NGS platform performance.[2]
Key Observations:
-
Read Length: The Roche GS FLX+ platform generates the longest reads, with an average length of 539 bp and reads up to 1000 bp, which is advantageous for de novo genome assembly and sequencing of complex regions.[2] In contrast, the Ion Torrent platform produces shorter reads, with an average of 81 bp.[2]
-
Accuracy: The Illumina HiSeq 2000 demonstrated the highest accuracy with the lowest overall miscall ratio of 0.39%.[2] The Roche GS FLX+ also showed high accuracy, while the Ion Torrent platform had a comparatively higher miscall ratio.[2]
Experimental Protocols
DNA Sequencing:
A BAC plasmid clone carrying a 177,000 bp insert from human chromosome 13 was sequenced with high depth of coverage on each of the three platforms: Ion Torrent, GS FLX+, and HiSeq 2000.[2]
Data Analysis:
The quality of the sequencing data was assessed by counting the number of miscalled bases, which appear as mismatches upon alignment to a reference sequence.[2] The overall miscall ratio was calculated for each platform to determine the base-calling accuracy.[2]
NGS Experimental Workflow
The following diagram illustrates a typical workflow for a Next-Generation Sequencing experiment.
Caption: A generalized workflow for Next-Generation Sequencing.
Conclusion
The choice of an NGS platform is highly dependent on the specific research application. For studies requiring high accuracy, such as variant detection in large genomes, the Illumina HiSeq platform is a strong candidate due to its low error rates.[2] For de novo assembly or sequencing of structurally complex genomic regions, the long reads of the Roche GS FLX+ are highly beneficial.[2] The Ion Torrent platform offers speed as a key advantage.[2] Researchers should carefully consider these performance trade-offs to select the most suitable technology for their experimental goals.
References
Safety Operating Guide
Proper Disposal Procedures for Dettol (Dettox) in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste, including common laboratory disinfectants like Dettol, is a critical component of laboratory safety and environmental responsibility. Dettol's active ingredients, primarily chloroxylenol (a phenolic compound) and pine oil, necessitate its classification as hazardous waste in a laboratory context. Adherence to established disposal protocols is essential to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a laboratory coat. All handling of Dettol and its waste should be conducted in a well-ventilated area to minimize inhalation exposure. In case of skin contact, the affected area should be washed thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.
Step-by-Step Disposal Procedures
In a laboratory environment, Dettol waste should not be disposed of down the drain. The following step-by-step procedure outlines the correct method for its disposal:
-
Segregation of Waste: Dettol waste, including used solutions and contaminated materials (e.g., paper towels, gloves), should be collected separately from other waste streams. Do not mix Dettol waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Container Management: Use a designated, leak-proof, and chemically compatible container for collecting Dettol waste. The container must be clearly labeled as "Hazardous Waste" and should also specify "Dettol Waste" or "Phenolic Disinfectant Waste." Keep the container securely sealed when not in use.
-
Handling Spills:
-
Small Spills: Absorb with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the absorbed material and place it in the designated hazardous waste container.
-
Large Spills: Contain the spill to prevent it from entering drains or waterways. Use a non-combustible absorbent material to collect the spilled liquid. The contaminated absorbent material should be disposed of as hazardous waste.
-
-
Disposal of Empty Containers: Empty Dettol containers should be triple-rinsed with water. The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses can typically be discharged to the sewer system, but it is crucial to consult your local regulations and institutional policies. After rinsing, deface the label and dispose of the container as regular waste or according to your facility's guidelines for empty chemical containers.
-
Final Disposal: Once the hazardous waste container is full, it should be sent for disposal through a licensed hazardous waste disposal contractor, as arranged by your institution's EHS office.
Quantitative Data on Laboratory Waste Disposal
While direct drain disposal of Dettol is not recommended in laboratory settings, some institutional guidelines provide general quantitative limits for the drain disposal of certain low-toxicity and biodegradable chemicals. This information is provided for context and to highlight the importance of adhering to specific institutional policies, which generally prohibit the drain disposal of phenolic compounds like chloroxylenol.
| Parameter | Guideline | Source |
| General Chemical Waste | Quantities should be limited to a few hundred grams or milliliters per day. | [1][2] |
| Approved Low-Toxicity Substances | Up to 100 grams or 100 milliliters per discharge. | [1][2] |
| Water Flushing | Follow disposal with at least a 100-fold excess of water. | [1][2] |
| pH Range for Neutralized Waste | Neutralize to a pH between 5.5 and 9.0 before drain disposal. | [1] |
Note: These are general guidelines and do not specifically apply to the disposal of Dettol or its active ingredients in a laboratory setting. Always consult your institution's specific waste disposal policies.
Experimental Protocol: Neutralization of Phenolic Disinfectants
For specific applications requiring the neutralization of Dettol's disinfectant properties, such as in microbiological studies, a chemical neutralizer can be used. This is not a method for routine disposal but rather for rendering the disinfectant inactive for experimental purposes. The resulting solution should still be disposed of as hazardous waste.
Objective: To neutralize the antimicrobial activity of Dettol solution.
Materials:
-
Dettol solution
-
Letheen Broth or D/E Neutralizing Broth[3]
-
Sterile containers
-
Appropriate PPE
Methodology:
-
Prepare the neutralizing broth according to the manufacturer's instructions. Letheen Broth contains lecithin (B1663433) and polysorbate 80, which are effective in neutralizing phenolic compounds.[3]
-
In a sterile container, add the Dettol solution to the neutralizing broth. The exact ratio will depend on the concentration of the Dettol solution and the specific requirements of the experiment. It is recommended to perform validation studies to determine the optimal neutralization ratio.
-
Allow the mixture to stand for a sufficient contact time to ensure complete neutralization of the disinfectant.
-
The neutralized solution should be collected and disposed of as hazardous chemical waste, following the procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and proper workflow for the disposal of Dettol waste in a laboratory setting.
References
Essential Safety and Operational Protocols for Handling Dettol
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical substances is paramount. This document provides crucial safety and logistical information for the handling of Dettol, a common antiseptic and disinfectant. Adherence to these procedures is vital to ensure a safe laboratory environment.
The primary active ingredient in Dettol is Chloroxylenol (para-chloro-meta-xylenol or PCMX), which constitutes 4.8% of the total mixture.[1][2][3] Other components include pine oil, isopropanol, castor oil, soap, and water.[1][2] The Safety Data Sheet (SDS) for Dettol Antiseptic Disinfectant Liquid indicates that it can cause skin and serious eye irritation.[4] Isopropyl alcohol, another ingredient, is a flammable liquid and vapor.[5]
Personal Protective Equipment (PPE)
When handling Dettol, especially in concentrated forms or for prolonged periods, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and prevent chemical-related injuries.[6][7][8]
Recommended PPE for Handling Dettol:
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves are recommended due to their chemical resistance.[6][7] | To protect hands from direct contact with Dettol, which can cause skin irritation.[4] |
| Eye Protection | Safety glasses or goggles should be worn to protect against potential splashes.[7] | To prevent eye irritation from accidental splashes of the liquid.[4][9] |
| Body Protection | A standard laboratory coat or disposable apron should be worn.[7] | To protect clothing and skin from spills and splashes.[7] |
| Respiratory Protection | Generally not required under normal ventilated conditions. If working with large quantities or in poorly ventilated areas, a respirator may be necessary. | To prevent inhalation of vapors, although Dettol has no known significant inhalation hazards.[4] |
Operational Plan for Handling Dettol
A systematic approach to handling Dettol will ensure minimal risk to laboratory personnel.
Step-by-Step Handling Procedure:
-
Pre-Handling Preparation:
-
Ensure the work area is well-ventilated.
-
Locate the nearest eyewash station and safety shower before starting any procedure.
-
Inspect all PPE for any damage or defects.
-
Have a spill kit readily available.
-
-
Donning PPE:
-
Put on a lab coat or apron.
-
Wear safety glasses or goggles.
-
Put on nitrile gloves, ensuring they fit properly.[7]
-
-
Handling and Use:
-
When diluting, always add the concentrated Dettol to water, not the other way around, to avoid splashing.
-
Avoid direct contact with skin and eyes.[10]
-
If any skin contact occurs, wash the affected area thoroughly with soap and water.[4][9]
-
In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5][9]
-
-
Doffing PPE:
-
Remove gloves first by peeling them off from the cuff, turning them inside out.
-
Remove the lab coat or apron.
-
Remove safety glasses or goggles.
-
Wash hands thoroughly with soap and water after removing all PPE.[11]
-
Disposal Plan
Proper disposal of Dettol and any contaminated materials is crucial to prevent environmental pollution and ensure workplace safety.
-
Small Spills (up to 1 liter): Small spills can be cleaned up with an absorbent cloth.[5]
-
Medium Spills (up to 5 liters): Absorb the spill with inert material such as sand, earth, or sawdust and transfer it to a suitable container for disposal.[5]
-
Large Spills: Contain the spill using sand or earth. Do not release it into drains.[5] Dispose of the contained material as chemical waste in accordance with local, regional, or national regulations.[12]
-
Empty Containers: Consumer-sized containers can be rinsed with large quantities of water and disposed of with normal household waste.[5] In a laboratory setting, it is best practice to triple-rinse the container with water and dispose of it according to institutional guidelines.
-
Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in a designated chemical waste container.
Experimental Workflow: Safe Handling and Disposal of Dettol
Caption: Logical workflow for the safe handling and disposal of Dettol.
References
- 1. Dettol - Global Antibacterial | British Heritage [britishheritage.org]
- 2. Dettol antiseptic liquid - Wikipedia [en.wikipedia.org]
- 3. Dettol - Molecule of the Month - November 2002 [chm.bris.ac.uk]
- 4. heartzap.ca [heartzap.ca]
- 5. complexcleaningsupplies.co.uk [complexcleaningsupplies.co.uk]
- 6. protectivecoverall.com [protectivecoverall.com]
- 7. jan-pro.com [jan-pro.com]
- 8. midlab.com [midlab.com]
- 9. clhgroup.co.uk [clhgroup.co.uk]
- 10. cdn-s1.lyreco.com [cdn-s1.lyreco.com]
- 11. Hand Hygiene and Personal Protective Equipment (PPE) | NCHH [nchh.org]
- 12. cdn3.evostore.io [cdn3.evostore.io]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
